(S)-Carnitine Mesylate, Mesylate Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

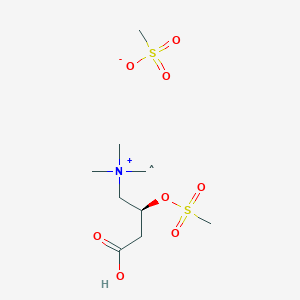

(S)-Carnitine Mesylate, Mesylate Salt is a chemical compound derived from (S)-Carnitine, an essential nutrient that plays a crucial role in the transport of fatty acids into the mitochondria for energy production. The mesylate salt form enhances the solubility and stability of (S)-Carnitine, making it more suitable for various applications in pharmaceuticals and research.

Mechanism of Action

Target of Action

It’s known that mesylate salts are often used in pharmaceuticals to increase the stability and solubility of the active compound .

Mode of Action

It’s known that mesylate salts can enhance the bioavailability of the active compound .

Biochemical Pathways

It’s known that the presence of mesylate salts can influence the pharmacokinetics of the active compound .

Result of Action

It’s known that mesylate salts can enhance the stability and solubility of the active compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Carnitine Mesylate, Mesylate Salt typically involves the reaction of (S)-Carnitine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds as follows:

- (S)-Carnitine is dissolved in an appropriate solvent, such as dichloromethane.

- Methanesulfonyl chloride is added dropwise to the solution while maintaining a low temperature.

- Triethylamine is added to neutralize the hydrochloric acid formed during the reaction.

- The reaction mixture is stirred for several hours until completion.

- The product is isolated by filtration, washed, and dried to obtain this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:

- Large-scale reactors for the reaction.

- Continuous monitoring of reaction parameters such as temperature, pH, and concentration.

- Efficient purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-Carnitine Mesylate, Mesylate Salt can undergo various chemical reactions, including:

Substitution Reactions: The mesylate group can be substituted by nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

Hydrolysis: The mesylate group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve mild temperatures and solvents like acetonitrile.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Hydrolysis: Acidic or basic aqueous solutions are used, with reaction times varying based on the desired degree of hydrolysis.

Major Products Formed

Substitution Reactions: Various substituted (S)-Carnitine derivatives.

Oxidation and Reduction: Oxidized or reduced forms of (S)-Carnitine.

Hydrolysis: Free (S)-Carnitine and methanesulfonic acid.

Scientific Research Applications

(S)-Carnitine Mesylate, Mesylate Salt has numerous applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its role in cellular metabolism and energy production.

Medicine: Investigated for its potential therapeutic effects in conditions such as cardiovascular diseases, metabolic disorders, and neurodegenerative diseases.

Industry: Utilized in the formulation of dietary supplements and pharmaceuticals due to its enhanced solubility and stability.

Comparison with Similar Compounds

Similar Compounds

®-Carnitine Mesylate: The enantiomer of (S)-Carnitine, with similar functions but different biological activity.

Carnitine Tartrate: Another salt form of carnitine, used for its stability and solubility.

Acetyl-L-Carnitine: An acetylated form of carnitine, known for its neuroprotective properties.

Uniqueness

(S)-Carnitine Mesylate, Mesylate Salt is unique due to its enhanced solubility and stability compared to other forms of carnitine. This makes it particularly suitable for pharmaceutical formulations and research applications where high bioavailability is essential.

Biological Activity

(S)-Carnitine Mesylate, a salt form of L-carnitine, plays a significant role in fatty acid metabolism and energy production within cells. This article explores its biological activity, mechanisms of action, therapeutic potential, and relevant research findings.

The primary function of (S)-Carnitine Mesylate is to facilitate the transport of long-chain fatty acids into the mitochondria for β-oxidation. This process is crucial for energy production as it allows fatty acids to be oxidized, resulting in the generation of ATP. The mesylate salt form enhances the solubility and stability of (S)-Carnitine, making it more bioavailable and effective for various therapeutic applications .

Biological Functions

- Fatty Acid Metabolism :

- Muscle Protection :

- Neuroprotection :

Case Studies and Clinical Trials

- L-Carnitine and Chemotherapy : A study involving rats demonstrated that co-administration of L-carnitine with lenvatinib significantly mitigated muscle toxicity without affecting the drug's antitumor efficacy. The skeletal muscle index was preserved in treated animals compared to controls .

- Cognitive Function : A review highlighted that lower levels of L-carnitine correlate with cognitive decline in Alzheimer's patients, suggesting that supplementation may help alleviate symptoms or slow progression .

Summary of Key Studies

| Study Reference | Focus | Findings |

|---|---|---|

| Jing et al. (2022) | Muscle Toxicity | L-Carnitine prevents lenvatinib-induced muscle toxicity in rats. |

| Okubo et al. (2020) | Cancer Therapy | Increased acylcarnitine to free carnitine ratio correlates with fatigue in HCC patients undergoing lenvatinib therapy. |

| Aboubakr et al. (2020) | Muscle Health | High doses of L-carnitine improved mitochondrial function and protein expression in muscle cells following chemotherapy treatment. |

| PMC7400709 (2020) | Alzheimer's Disease | Decreased carnitine levels in MCI and AD patients suggest a role in energy metabolism disruption linked to cognitive decline. |

Therapeutic Applications

The biological activity of (S)-Carnitine Mesylate suggests several therapeutic applications:

- Metabolic Disorders : Due to its role in fatty acid metabolism, it may be beneficial for conditions like obesity and diabetes.

- Muscle Preservation : Its protective effects against muscle toxicity make it a candidate for use alongside certain cancer treatments.

- Cognitive Health : Potential applications in neurodegenerative diseases warrant further investigation into its efficacy as a neuroprotective agent.

Properties

InChI |

InChI=1S/C8H16NO5S.CH4O3S/c1-9(2,3)6-7(5-8(10)11)14-15(4,12)13;1-5(2,3)4/h7H,1,5-6H2,2-4H3;1H3,(H,2,3,4)/t7-;/m0./s1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLWQLZAXYUQDD-FJXQXJEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)([CH2])CC(CC(=O)O)OS(=O)(=O)C.CS(=O)(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)([CH2])C[C@H](CC(=O)O)OS(=O)(=O)C.CS(=O)(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20NO8S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.